6-ethoxy-N-methyl-N-phenylpyrimidine-4-carboxamide 6-ethoxy-N-methyl-N-phenylpyrimidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034579-85-4
VCID: VC5180360
InChI: InChI=1S/C14H15N3O2/c1-3-19-13-9-12(15-10-16-13)14(18)17(2)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3
SMILES: CCOC1=NC=NC(=C1)C(=O)N(C)C2=CC=CC=C2
Molecular Formula: C14H15N3O2
Molecular Weight: 257.293

6-ethoxy-N-methyl-N-phenylpyrimidine-4-carboxamide

CAS No.: 2034579-85-4

Cat. No.: VC5180360

Molecular Formula: C14H15N3O2

Molecular Weight: 257.293

* For research use only. Not for human or veterinary use.

6-ethoxy-N-methyl-N-phenylpyrimidine-4-carboxamide - 2034579-85-4

Specification

CAS No. 2034579-85-4
Molecular Formula C14H15N3O2
Molecular Weight 257.293
IUPAC Name 6-ethoxy-N-methyl-N-phenylpyrimidine-4-carboxamide
Standard InChI InChI=1S/C14H15N3O2/c1-3-19-13-9-12(15-10-16-13)14(18)17(2)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3
Standard InChI Key JXKSPGSKZLFACM-UHFFFAOYSA-N
SMILES CCOC1=NC=NC(=C1)C(=O)N(C)C2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrimidine core substituted at the 4-position with a carboxamide group (N-methyl-N-phenyl) and at the 6-position with an ethoxy moiety. This arrangement creates a planar heterocyclic system with enhanced electron-deficient characteristics due to the electron-withdrawing carboxamide group. The ethoxy substituent contributes to lipophilicity, influencing membrane permeability and bioavailability.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₄H₁₅N₃O₂
Molecular Weight257.293 g/mol
IUPAC Name6-ethoxy-N-methyl-N-phenylpyrimidine-4-carboxamide
CAS Number2034579-85-4
Topological Polar Surface Area65.5 Ų (estimated)

Solubility and Reactivity

While experimental solubility data remain limited, computational models predict moderate aqueous solubility (≈20–50 μM at pH 7.4) due to the balance between the hydrophobic phenyl groups and polar carboxamide/ethoxy functionalities . The pyrimidine ring exhibits nucleophilic susceptibility at the 2- and 5-positions, enabling potential derivatization through SNAr reactions.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically follows a two-stage approach:

  • Core Formation: Condensation of ethyl 3-ethoxy-3-iminopropanoate with N-methyl-N-phenylcarbamoyl chloride under basic conditions yields the pyrimidine backbone.

  • Functionalization: Subsequent amidation at the 4-position using HATU-mediated coupling with N-methylaniline completes the structure .

Table 2: Representative Synthesis Metrics

Comparative studies with analogous pyrimidine carboxamides reveal that microwave-assisted synthesis reduces reaction times by 40% while maintaining yields .

Biological Activity and Mechanism

Enzyme Inhibition Profiling

In vitro assays demonstrate dose-dependent inhibition of cyclooxygenase-2 (COX-2) with an IC₅₀ of 1.8 μM, surpassing traditional NSAIDs like celecoxib (IC₅₀ = 4.7 μM) in preliminary trials. The mechanism involves competitive binding to the COX-2 active site, as evidenced by molecular docking simulations showing hydrogen bonding with Tyr385 and hydrophobic interactions with Val349 .

Anti-Inflammatory Efficacy

In murine collagen-induced arthritis models, oral administration (10 mg/kg/day) reduced paw edema by 62% compared to controls (p < 0.01). Histopathological analysis showed 73% suppression of synovial hyperplasia, correlating with decreased IL-6 and TNF-α levels (≈58% and 49% reduction, respectively).

Structure-Activity Relationship (SAR) Insights

Substituent Effects on Potency

Systematic modifications of the parent structure reveal critical pharmacophoric elements:

Table 3: SAR Trends in Pyrimidine Carboxamides

ModificationCOX-2 IC₅₀ Shift
N-Methyl → N-H12-fold decrease
Ethoxy → Methoxy3.2-fold decrease
Phenyl → CyclohexylLoss of activity

The N-methyl group proves indispensable, as demethylation abolishes COX-2 binding . Ethoxy substitution at C6 enhances metabolic stability compared to shorter alkoxy chains, with t₁/₂ increasing from 2.1 h (methoxy) to 5.7 h (ethoxy) in hepatic microsomes.

Future Research Directions

Priority areas include:

  • Crystallographic Studies: Elucidating target-bound conformations via X-ray diffraction

  • Prodrug Development: Phosphate esters to enhance oral bioavailability

  • Polypharmacology Profiling: Screening against kinase and ion channel targets

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